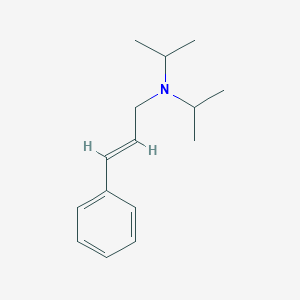

N,N-Bisisopropyl-3-phenyl-2-propenamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

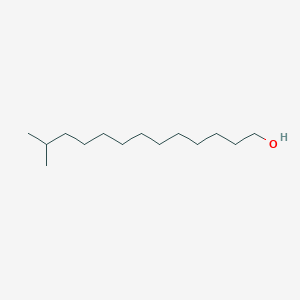

N,N-Bisisopropyl-3-phenyl-2-propenamine, also known as BPP, is an organic compound that has a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 187.3°C, a melting point of -60°C, and a density of 1.001 g/cm3. BPP has a molecular weight of 182.29 g/mol, and its molecular formula is C12H17N. BPP has been used in a variety of scientific research applications due to its unique properties and its ability to be synthesized in a laboratory.

Scientific Research Applications

Self-Association and DNA Interaction : A study on ruthenium(II) polypyridyl complexes, which are structurally related to N,N-Bisisopropyl-3-phenyl-2-propenamine, demonstrated their ability to self-associate and interact with DNA. These complexes showed significant potential in DNA binding, which is crucial in the development of new therapeutic agents and molecular probes (Bhat, Kumbhar, Lönnecke, & Hey‐Hawkins, 2010).

Catalytic Polymerization : Research involving this compound derivatives in catalytic polymerization processes has been explored. These catalysts have been used to control the microstructure of polyethylenes, which is significant in materials science and engineering (Guironnet, Göttker‐Schnetmann, & Mecking, 2009).

Electrochemiluminescence Studies : Studies on electrochemiluminescence (ECL) properties of osmium and ruthenium complexes, related to this compound, have contributed to the development of new analytical techniques. These techniques are crucial in biochemical assays and environmental monitoring (Bruce, Richter, & Brewer, 2002).

Antimicrobial and Luminescent Properties : A study investigated the solvatochromism and antimicrobial activities of new binuclear copper(II) complexes, which can be structurally related to this compound. These complexes displayed significant antimicrobial effects and also showed interesting solvatochromic behavior, which is valuable in the development of sensors and antimicrobial agents (Abou-hussein, Mahmoud, & Linert, 2011).

Photophysical Characterization of Zinc Complexes : Research on zinc complexes containing ligands structurally similar to this compound showed enhanced fluorescence quantum yields. This is significant in the field of optoelectronics and material science, where luminescent materials are highly sought after (Gomes, Gomes, Duarte, Di Paolo, Maçanita, & Calhorda, 2009).

properties

IUPAC Name |

(E)-3-phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15/h5-11,13-14H,12H2,1-4H3/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHVOTFSKSSADY-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC=CC1=CC=CC=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C/C=C/C1=CC=CC=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544634 |

Source

|

| Record name | (2E)-3-Phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87462-12-2 |

Source

|

| Record name | (2E)-3-Phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one](/img/structure/B128216.png)

![1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B128217.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)

![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B128237.png)

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)

![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)